
1-(4-fluorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-fluorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a methylpyrazolyl group, and a urea group. These functional groups could potentially give the compound a range of chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl group could be introduced via a nucleophilic aromatic substitution reaction, while the methylpyrazolyl group could be formed via a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl group would likely contribute to the compound’s overall polarity, while the pyrazolyl group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The compound could potentially undergo a range of chemical reactions, depending on the conditions. For example, the fluorine atom on the phenyl group could potentially be replaced via a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorophenyl group could increase the compound’s overall polarity, potentially making it more soluble in polar solvents .Scientific Research Applications
Synthesis and Structural Characterization
- Kariuki et al. (2021) synthesized and characterized isostructural compounds related to the chemical , focusing on their crystallization and structure determination by single crystal diffraction. This research contributes to the understanding of the molecular structure and potential applications of similar compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Metabolic Biotransformation
- A study by Sang et al. (2016) investigated the phase I metabolism of a novel linezolid analogue, which is structurally related to the compound , using liquid chromatography-tandem mass spectrometry. This research is crucial for understanding the metabolic pathways and potential therapeutic applications of such compounds (Sang, Long, Yang, Ye, Yang, Chen, Wang, & Luo, 2016).
Antimicrobial Activity
- Rathod and Solanki (2018) studied the synthesis and antimicrobial activity of pyrimidine derivatives, which are structurally similar to the compound . Their work provides insights into the potential use of these compounds as antimicrobial agents (Rathod & Solanki, 2018).
Anticancer Potential
- Alam et al. (2016) designed and synthesized pyrazole derivatives as potential anticancer agents, investigating their inhibitory activity and cytotoxicity against cancer cell lines. This research could indicate possible anticancer applications for structurally related compounds (Alam, Wahi, Singh, Sinha, Tandon, Grover, & Rahisuddin, 2016).
Gelation Properties
- Lloyd and Steed (2011) explored the hydrogel formation of a urea compound, shedding light on the potential of similar compounds in gelation and material science applications (Lloyd & Steed, 2011).
Synthesis Techniques
- Ali et al. (2016) developed synthetic approaches for pyrazole-4-carbonitrile derivatives, demonstrating methodologies that could be applicable to the synthesis of related compounds (Ali, Ragab, Abdelghafar, & Farag, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-23-16(6-7-21-23)13-8-12(9-19-11-13)10-20-17(24)22-15-4-2-14(18)3-5-15/h2-9,11H,10H2,1H3,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSVSZSZHWCTOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethyl-5-fluoro-6-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2444215.png)
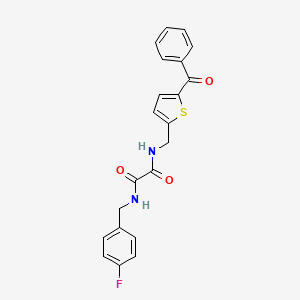

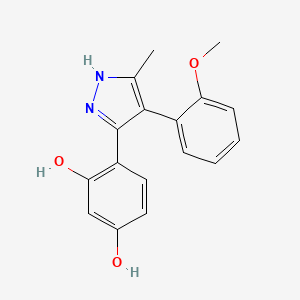
![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2444221.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2444222.png)
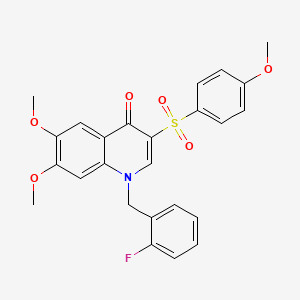
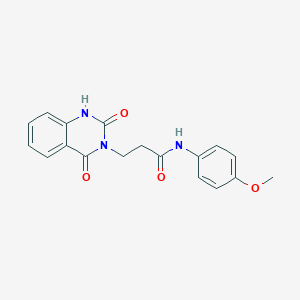
![2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2444226.png)
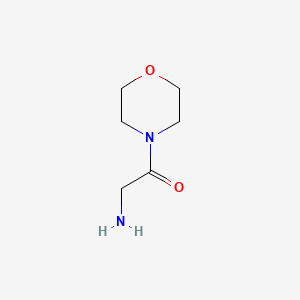
![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2444231.png)


![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2444236.png)